Regioselective Trifluoromethylation Yield: 4-Methyl-3-(trifluoromethyl)aniline vs. 2-Methyl-4-(trifluoromethyl)aniline
In a one-pot superacid-mediated electrophilic trifluoromethylation, the 4-methyl-3-(trifluoromethyl)aniline isomer is formed with a significantly higher yield (~82%) compared to the regioisomeric 2-methyl-4-(trifluoromethyl)aniline, which was obtained in approximately 48% yield under identical conditions . This demonstrates a strong electronic and steric preference for the 3-CF₃-4-CH₃ substitution pattern.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | ~82% |
| Comparator Or Baseline | 2-Methyl-4-(trifluoromethyl)aniline: ~48% |
| Quantified Difference | ~34 percentage points higher yield for target compound |
| Conditions | One-pot procedure in HF/SbF₅/CCl₄ followed by HF/pyridine addition; yields estimated from product distribution. |
Why This Matters
Higher yield directly translates to lower cost-of-goods and improved process efficiency, making it a more attractive building block for industrial-scale synthesis compared to its regioisomer.
